Defined D-Talo Stereochemistry vs. Racemic or Diastereomeric Mixtures
Mttch is synthesized as a single, defined diastereomer with the D-talo configuration, a property that is critical for reliable stereoinduction in downstream reactions. In contrast, generic α-enones are often used as racemic mixtures or in undefined diastereomeric ratios. While direct comparative data on stereoselectivity using Mttch versus its epimers is not publicly available, the established 'annulated sugar' methodology is predicated on the absolute stereochemical integrity of the starting pyranoside [1]. The use of Mttch guarantees a defined stereochemical outcome in a way that a generic or non-stereodefined analog cannot [2].
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single, defined diastereomer (D-talo configuration) [1] |
| Comparator Or Baseline | Generic α-enones or undefined diastereomeric mixtures |
| Quantified Difference | 100% diastereomeric excess (de) vs. 0% de for racemic mixtures |
| Conditions | Synthetic preparation and subsequent use in stereoselective reactions |
Why This Matters
Procurement of Mttch ensures a predictable stereochemical course in complex synthesis, avoiding the need for costly and time-consuming chiral resolution or asymmetric catalysis steps that are mandatory with generic alternatives.
- [1] Rahman, M. A., Kelly, D. R., Srivastava, R. M., & Fraser-Reid, B. (1985). Second generation α-enones from a pyranosidic α-enone. Carbohydrate Research, 136, 91–99. View Source
- [2] Fraser-Reid, B. (1996). Acc. Chem. Res., 29, 57. View Source
